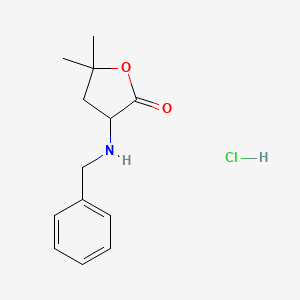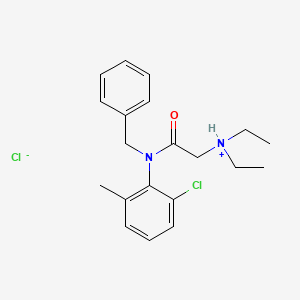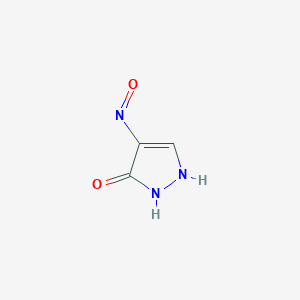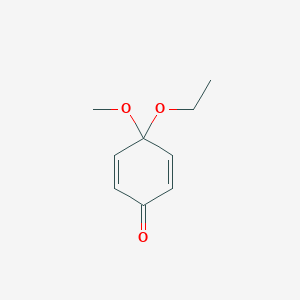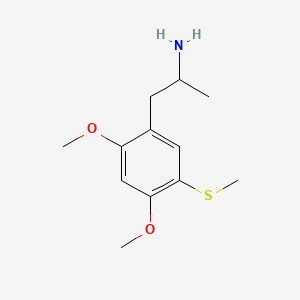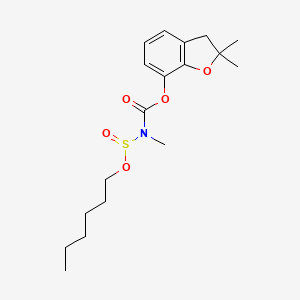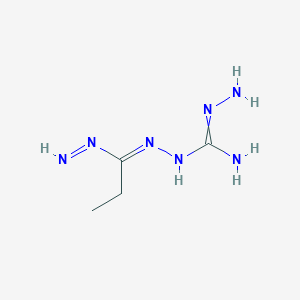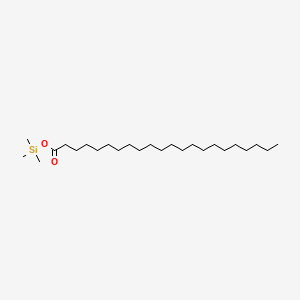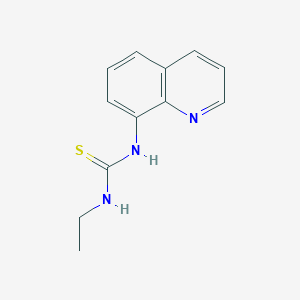
N-Ethyl-N'-quinolin-8-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’-quinolin-8-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms The quinoline moiety in this compound is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N’-quinolin-8-ylthiourea typically involves the reaction of quinoline-8-amine with ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
[ \text{Quinoline-8-amine} + \text{Ethyl isothiocyanate} \rightarrow \text{N-Ethyl-N’-quinolin-8-ylthiourea} ]
Industrial Production Methods: While specific industrial production methods for N-Ethyl-N’-quinolin-8-ylthiourea are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safe handling and disposal of chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-N’-quinolin-8-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride (AlCl₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
N-Ethyl-N’-quinolin-8-ylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’-quinolin-8-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Quinoline: A heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring.
Thiourea: An organosulfur compound with the formula SC(NH₂)₂.
N-Allylthiourea: A thiourea derivative with an allyl group attached to the nitrogen atom.
Comparison: N-Ethyl-N’-quinolin-8-ylthiourea is unique due to the presence of both the quinoline and thiourea moieties, which confer distinct chemical and biological properties. Compared to quinoline, it has enhanced reactivity due to the thiourea group. Compared to thiourea, it has additional aromaticity and potential for DNA intercalation due to the quinoline ring. N-Allylthiourea, while similar in structure, lacks the aromatic quinoline ring, making N-Ethyl-N’-quinolin-8-ylthiourea more versatile in its applications.
Propriétés
Numéro CAS |
74982-07-3 |
|---|---|
Formule moléculaire |
C12H13N3S |
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
1-ethyl-3-quinolin-8-ylthiourea |
InChI |
InChI=1S/C12H13N3S/c1-2-13-12(16)15-10-7-3-5-9-6-4-8-14-11(9)10/h3-8H,2H2,1H3,(H2,13,15,16) |
Clé InChI |
MZDPRAZOZZZXTQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



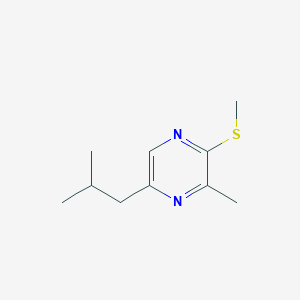
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
